3-(2H-1,3-benzodioxol-5-yl)-1-[(furan-3-yl)methyl]-1-[(thiophen-2-yl)methyl]urea
Description
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c21-18(19-14-3-4-16-17(8-14)24-12-23-16)20(9-13-5-6-22-11-13)10-15-2-1-7-25-15/h1-8,11H,9-10,12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTKIQQENQNFNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)N(CC3=COC=C3)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of N-(2H-1,3-Benzodioxol-5-yl)urea
The foundational step involves monoalkylation of urea with 2H-1,3-benzodioxol-5-amine. Adapted from industrial urea alkylation protocols, this reaction proceeds via nucleophilic displacement under anhydrous conditions:
Reaction Conditions
- Solvent: Xylene (boiling point: 138–144°C)
- Temperature: 120–135°C
- Molar Ratio: Urea : Benzodioxol-5-amine = 1 : 1.2
- Time: 6–8 hours
Mechanistic Insights
Urea acts as a bifunctional nucleophile, with the benzodioxol-5-amine selectively attacking one amine group due to steric and electronic factors. The reaction generates ammonia, which is removed via distillation to shift equilibrium toward product formation.
Yield Optimization
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 130°C | 78 |
| Solvent Volume | 400 mL/mol | 82 |
| Amine Excess | 20% | 85 |
Disubstitution with N-(Furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)amine
The monoalkylated urea intermediate undergoes further reaction with the secondary amine to install the furan and thiophene substituents.
Synthesis of N-(Furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)amine
- Gabriel Synthesis
- Reductive Amination
- Furan-3-ylmethylamine and thiophene-2-carbaldehyde condensed using NaBH3CN.
- Yield: 54% (limited by competing imine formation)
Urea Alkylation Protocol
- Solvent: Toluene
- Catalyst: K2CO3 (anhydrous)
- Temperature: 110°C
- Time: 12 hours
Challenges
- Steric hindrance from the disubstituted amine reduces reaction kinetics
- Competing decomposition of furan under prolonged heating
Yield Data
| Amine Purity (%) | Catalyst Loading (mol%) | Yield (%) |
|---|---|---|
| 95 | 5 | 62 |
| 99 | 10 | 71 |
Isocyanate Coupling Approach
Synthesis of 2H-1,3-Benzodioxol-5-yl Isocyanate
Generated from benzodioxol-5-amine and triphosgene in dichloromethane:
- Conditions: 0°C to room temperature, 4 hours
- Yield: 89% (distilled under reduced pressure)
Reaction with N-(Furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)amine
The isocyanate reacts exothermically with the secondary amine to form the target urea:
Stoichiometry
- 1 : 1 molar ratio (isocyanate : amine)
- Solvent: Tetrahydrofuran (THF)
- Time: 2 hours at 25°C
Advantages
- Avoids high-temperature conditions that degrade furan rings
- Enables precise stoichiometric control
Yield Comparison
| Method | Scale (g) | Purity (%) |
|---|---|---|
| Stepwise Alkylation | 10 | 95 |
| Isocyanate Coupling | 50 | 98 |
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Adapting the isocyanate method for continuous manufacturing:
Key Parameters
- Residence Time: 8 minutes
- Temperature: 50°C
- Pressure: 3 bar
Throughput
| Reactor Volume (L) | Output (kg/day) |
|---|---|
| 10 | 24 |
| 100 | 210 |
Purification Techniques
- Crystallization: Ethyl acetate/hexane system (3:1 v/v)
- Chromatography: Silica gel with gradient elution (CH2Cl2 → CH2Cl2:MeOH 9:1)
Impurity Profile
| Impurity | Source | Maximum Allowable (%) |
|---|---|---|
| Bis-alkylated urea | Over-alkylation | 0.5 |
| Furan decomposition | Thermal degradation | 0.2 |
| Residual solvent | Incomplete drying | 0.1 |
Mechanistic Studies and Side Reactions
Competing Pathways in Urea Alkylation
- Nucleophilic Competition: The benzodioxol-5-yl group exhibits lower nucleophilicity compared to furan/thiophene derivatives, necessitating excess amine for disubstitution.
- Ring-Opening Reactions: Thiophene sulfur participates in charge-transfer complexes with urea carbonyl, occasionally leading to thiophene ring sulfoxidation (mitigated by inert atmosphere).
Thermal Stability Analysis
Thermogravimetric Data
| Temperature (°C) | Weight Loss (%) | Assignment |
|---|---|---|
| 120–135 | 2 | Solvent residuals |
| 210–225 | 45 | Urea core decomposition |
| 300–310 | 33 | Benzodioxole ring cleavage |
Green Chemistry Alternatives
Solvent-Free Mechanochemical Synthesis
Ball-milling urea with amine hydrochlorides and K2CO3:
- Yield: 58%
- Reaction Time: 90 minutes
- Particle Size: <10 µm
Biocatalytic Approaches
Lipase-mediated urea bond formation:
- Enzyme: Candida antarctica Lipase B (CAL-B)
- Solvent: tert-Butanol
- Conversion: 41% (72 hours)
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,3-benzodioxol-5-yl)-1-[(furan-3-yl)methyl]-1-[(thiophen-2-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(2H-1,3-benzodioxol-5-yl)-1-[(furan-3-yl)methyl]-1-[(thiophen-2-yl)methyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-1-[(furan-3-yl)methyl]-1-[(thiophen-2-yl)methyl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Structural Analog: 1-(2H-1,3-Benzodioxol-5-yl)-3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}urea (BG03566)
- Key Differences :
- Substituents: BG03566 has a thiophen-2-ylmethyl group linked to a furan-2-yl moiety, whereas the target compound features separate furan-3-yl and thiophen-2-yl methyl groups.
- Molecular Weight: BG03566 (C17H14N2O4S, 342.37 g/mol) is lighter than the target compound (estimated C19H16N2O4S, ~376.41 g/mol) due to fewer methyl groups .
Triazole-Thio Urea Derivatives ()
- Example : 1-Phenyl-3-(3-(((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea.
- Comparison :
Thiophene-Carboxylate Ureas ()
- Example: 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea.
- Comparison: Core Structure: These compounds integrate tetrahydrobenzo[b]thiophene, enhancing rigidity versus the target compound’s flexible benzodioxole. Pharmacokinetics: The cyano and carboxylate groups improve solubility, whereas the target compound’s furan/thiophene methyl groups may increase logP (lipophilicity) .
Physicochemical and Pharmacological Data
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
The synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity) to prevent decomposition of the benzodioxole, furan, and thiophene moieties. Multi-step protection/deprotection strategies may be necessary, particularly for selective alkylation of urea nitrogens. Urea bond formation can be achieved via carbodiimide-mediated coupling or nucleophilic substitution. Reaction progress should be monitored using TLC and NMR spectroscopy to confirm intermediate formation and purity .
Q. What spectroscopic techniques are most effective for confirming molecular structure and purity?
High-resolution mass spectrometry (HRMS) verifies the molecular formula, while 1H/13C NMR identifies substituent patterns through aromatic proton coupling and heteroatom-induced shifts. 2D NMR (COSY, HSQC) resolves overlapping signals from benzodioxole and thiophene moieties. Purity assessment requires HPLC with UV/Vis detection (λ=254 nm) to detect trace impurities .
Q. What in vitro assays are typically used to evaluate antimicrobial potential?
Standard methods include broth microdilution (CLSI M07) for minimum inhibitory concentration (MIC) determination against bacterial panels. Time-kill kinetics differentiate bactericidal vs. bacteriostatic activity. Synergy testing via checkerboard assay with commercial antibiotics is recommended, alongside cytotoxicity controls using mammalian cell lines .
Advanced Research Questions
Q. How can reaction yields be optimized when competing nucleophilic sites exist in thiophene and furan substituents?
Employ selective protection strategies (e.g., silyl or acetyl groups) for specific heterocyclic rings prior to urea formation. Kinetic studies using in situ FT-IR or HPLC identify optimal reaction windows. Density functional theory (DFT) calculations model electron density maps to predict reactive sites and guide protecting group selection .
Q. How do crystallographic data inform conformational analysis of the benzodioxole-thiophene torsion angle?
SHELXL-refined X-ray structures reveal dihedral angles between aromatic systems, highlighting π-π interactions that stabilize conformers. Compare with DFT-optimized gas-phase geometries to assess crystal packing effects. Use Mercury software to calculate torsion angle distributions from Cambridge Structural Database (CSD) entries .
Q. What experimental approaches resolve contradictions between in vitro bioactivity and computational target predictions?
Conduct orthogonal binding assays (surface plasmon resonance [SPR], isothermal titration calorimetry [ITC]) to validate docking results. Use CRISPR-edited cell lines to confirm target specificity. Perform structure-activity relationship (SAR) studies with systematically modified analogs to isolate pharmacophore elements .
Q. What strategies enable the study of metabolic stability in preclinical development?
Hepatic microsome incubations (human/rodent) with LC-MS/MS analysis track parent compound depletion. CYP isoform-specific inhibitors identify major metabolic pathways. Parallel artificial membrane permeability assays (PAMPA) estimate blood-brain barrier penetration. Validate with in vivo pharmacokinetic studies using stable isotope-labeled analogs .
Q. How are common side reactions (e.g., O-alkylation) during urea nitrogen alkylation mitigated?
Competing O-alkylation is minimized via slow reagent addition at -78°C in anhydrous DMF. Bulky bases like lithium diisopropylamide (LDA) favor N-alkylation. Post-reaction purification employs flash chromatography with gradient elution (hexane/EtOAc to CH2Cl2/MeOH) .
Methodological Notes
- Synthetic Optimization : and detail reaction conditions and analytical workflows for heterocyclic urea derivatives.
- Structural Analysis : and highlight crystallographic tools for conformational studies.
- Computational Modeling : emphasizes DFT and docking strategies for target interaction analysis.
- Biological Assays : and provide standardized protocols for antimicrobial and cytotoxicity testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
